![molecular formula C10H8N2S B2370283 (Z)-2-cyano-3-phenylprop-2-enethioamide CAS No. 40219-06-5](/img/structure/B2370283.png)
(Z)-2-cyano-3-phenylprop-2-enethioamide
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Description
(Z)-2-cyano-3-phenylprop-2-enethioamide, also known as ZCPE, is a thioamide compound with a unique structure and properties. It is an organosulfur compound with a thioamide functional group, and has a wide range of applications in the fields of organic synthesis, drug design, and biochemistry. ZCPE has been studied extensively in recent years due to its potential as a versatile building block for the synthesis of a variety of compounds, and for its ability to act as a catalyst for various reactions. In
Scientific Research Applications
- Zirconia-Reinforced Ceramics : Zirconia-based ceramics, including yttria-stabilized tetragonal zirconia, have found applications in restorative dentistry. These materials exhibit excellent mechanical strength, biocompatibility, and color stability. They have replaced precious metal alloys and porcelain-fused-to-metal prostheses due to their desirable properties .
- Azo Compound Synthesis : Aromatic azo compounds play a crucial role in organic chemistry. Recent research has focused on the synthesis of these compounds, both symmetric and asymmetric. Functional nanomaterials have contributed significantly to advancements in this field .
Dentistry
Organic Synthesis
properties
IUPAC Name |
(Z)-2-cyano-3-phenylprop-2-enethioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6H,(H2,12,13)/b9-6- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVRLZLNOKWNEH-TWGQIWQCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C#N)\C(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-3-phenylprop-2-enethioamide |
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